N,N-diethyl-2-(3-{(E)-[1-(2-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetamide
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Overview
Description
N,N-DIETHYL-2-(3-{[(5E)-1-(2-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.
Preparation Methods
The synthesis of N,N-DIETHYL-2-(3-{[(5E)-1-(2-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the indole nucleus, followed by the introduction of the fluorophenyl group and the diazinan-5-ylidene moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N,N-DIETHYL-2-(3-{[(5E)-1-(2-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N,N-DIETHYL-2-(3-{[(5E)-1-(2-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-2-(3-{[(5E)-1-(2-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
N,N-DIETHYL-2-(3-{[(5E)-1-(2-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
Lysergic acid diethylamide (LSD): A well-known psychoactive compound.
Properties
Molecular Formula |
C25H23FN4O4 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
N,N-diethyl-2-[3-[(E)-[1-(2-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetamide |
InChI |
InChI=1S/C25H23FN4O4/c1-3-28(4-2)22(31)15-29-14-16(17-9-5-7-11-20(17)29)13-18-23(32)27-25(34)30(24(18)33)21-12-8-6-10-19(21)26/h5-14H,3-4,15H2,1-2H3,(H,27,32,34)/b18-13+ |
InChI Key |
FHMCUTLAPLXKED-QGOAFFKASA-N |
Isomeric SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=CC=C4F |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=O)N(C3=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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